molecular formula C8H17NO2 B12404528 (Rac)-Pregabalin-d10

(Rac)-Pregabalin-d10

Katalognummer: B12404528
Molekulargewicht: 169.29 g/mol
InChI-Schlüssel: AYXYPKUFHZROOJ-ZVKOAREQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Rac)-Pregabalin-d10 is a deuterated form of pregabalin, a medication primarily used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. The “d10” indicates that ten hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can help in pharmacokinetic studies by providing a distinct mass difference for detection in mass spectrometry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Pregabalin-d10 typically involves the incorporation of deuterium into the pregabalin molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the pregabalin structure.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials.

    Optimization of Reaction Conditions: Ensuring efficient incorporation of deuterium while maintaining the integrity of the pregabalin structure.

    Purification: Using techniques such as chromatography to isolate the desired deuterated product.

Analyse Chemischer Reaktionen

Types of Reactions

(Rac)-Pregabalin-d10 can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

(Rac)-Pregabalin-d10 has several applications in scientific research:

    Pharmacokinetic Studies: The deuterium atoms provide a distinct mass difference, making it easier to track the compound in biological systems using mass spectrometry.

    Metabolic Studies: Understanding how the body metabolizes pregabalin and its deuterated form.

    Drug Development: Investigating the effects of deuterium substitution on the pharmacological properties of pregabalin.

    Biological Research: Studying the interactions of this compound with various biological targets.

Wirkmechanismus

(Rac)-Pregabalin-d10, like pregabalin, binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of neurotransmitters such as glutamate, norepinephrine, and substance P, which are involved in pain and seizure pathways. The deuterium substitution does not significantly alter the mechanism of action but can affect the compound’s pharmacokinetics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pregabalin: The non-deuterated form of (Rac)-Pregabalin-d10.

    Gabapentin: Another medication used for similar indications but with a different chemical structure.

    Deuterated Drugs: Other deuterated compounds used in pharmacokinetic studies.

Uniqueness

This compound is unique due to its deuterium substitution, which provides advantages in pharmacokinetic and metabolic studies. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated pregabalin.

Eigenschaften

Molekularformel

C8H17NO2

Molekulargewicht

169.29 g/mol

IUPAC-Name

3-(aminomethyl)-3,4,4,5,6,6,6-heptadeuterio-5-(trideuteriomethyl)hexanoic acid

InChI

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/i1D3,2D3,3D2,6D,7D

InChI-Schlüssel

AYXYPKUFHZROOJ-ZVKOAREQSA-N

Isomerische SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(CC(=O)O)CN

Kanonische SMILES

CC(C)CC(CC(=O)O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.